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molecular formula C14H10N4O4 B8650848 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 61620-82-4

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B8650848
M. Wt: 298.25 g/mol
InChI Key: PMTHZRSVBOSPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

Add 2 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxamide to 4.7 ml of concentrated sulfuric acid while cooling on ice and then add thereto a solution of 0.78 g of sodium nitrite in 2 ml of water slowly and dropwise at a temperature not exceeding 7° C. Allow the resulting mixture to stand overnight; dilute with from 4 to 5 ml of concentrated sulfuric acid and then mix it (while cooling with ice) with 0.39 g of sodium nitrite in 1 ml of water. Allow the thus-prepared solution to stand at a temperature of 0° to 5° C for 2 days in a refrigerator and then pour it onto ice. Vacuum filter to separate formed precipitate and chromatograph with chloroform/ethanol (9:1) on a silica gel column to obtain 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid [m.p. 250° to 252° C].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0.39 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
4.5 (± 0.5) mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14](N)=[O:15])=[CH:12][N:11]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].N([O-])=[O:24].[Na+]>O.S(=O)(=O)(O)O>[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]([OH:24])=[O:15])=[CH:12][N:11]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)N)C1=CC=CC=C1
Name
Quantity
4.7 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.78 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0.39 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
4.5 (± 0.5) mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
ADDITION
Type
ADDITION
Details
add
CUSTOM
Type
CUSTOM
Details
exceeding 7° C
ADDITION
Type
ADDITION
Details
mix
WAIT
Type
WAIT
Details
to stand at a temperature of 0° to 5° C for 2 days in a refrigerator
Duration
2 d
ADDITION
Type
ADDITION
Details
pour it onto ice
FILTRATION
Type
FILTRATION
Details
Vacuum filter
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
formed precipitate and chromatograph with chloroform/ethanol (9:1) on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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